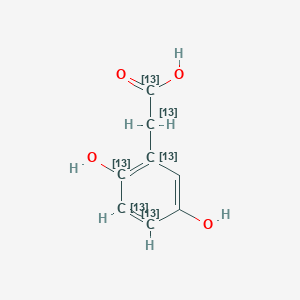
2-(2,5-dihydroxy(1,2,3,4-13C4)cyclohexa-1,3,5-trien-1-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,5-dihydroxy(1,2,3,4-13C4)cyclohexa-1,3,5-trien-1-yl)acetic acid is a compound characterized by a cyclohexane ring with two hydroxyl groups and a carboxylic acid group. The compound is labeled with carbon-13 isotopes at specific positions, making it useful for various scientific studies, particularly in the field of nuclear magnetic resonance (NMR) spectroscopy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-dihydroxy(1,2,3,4-13C4)cyclohexa-1,3,5-trien-1-yl)acetic acid typically involves the following steps:
Starting Material: The synthesis begins with a cyclohexane derivative, which is then subjected to specific reaction conditions to introduce the hydroxyl groups.
Isotope Labeling: Carbon-13 isotopes are incorporated into the molecule using labeled precursors.
Functional Group Introduction: The carboxylic acid group is introduced through oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-dihydroxy(1,2,3,4-13C4)cyclohexa-1,3,5-trien-1-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form cyclohexanol derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products
Oxidation: Quinones.
Reduction: Cyclohexanol derivatives.
Substitution: Halogenated cyclohexane derivatives.
Scientific Research Applications
2-(2,5-dihydroxy(1,2,3,4-13C4)cyclohexa-1,3,5-trien-1-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a model compound in NMR spectroscopy to study molecular dynamics and interactions.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 2-(2,5-dihydroxy(1,2,3,4-13C4)cyclohexa-1,3,5-trien-1-yl)acetic acid involves its interaction with specific molecular targets:
Molecular Targets: Enzymes involved in oxidative stress pathways, such as peroxidases and reductases.
Pathways Involved: The compound may modulate oxidative stress by scavenging free radicals and reducing oxidative damage.
Comparison with Similar Compounds
Similar Compounds
2,4-Dihydroxybenzoic acid: Similar structure but lacks isotope labeling.
Indole-3-acetic acid: Similar functional groups but different core structure.
Palmitic acid-1,2,3,4-13C4: Another isotope-labeled compound but with a different core structure.
Uniqueness
2-(2,5-dihydroxy(1,2,3,4-13C4)cyclohexa-1,3,5-trien-1-yl)acetic acid is unique due to its specific isotope labeling, which makes it particularly valuable for NMR studies and other analytical techniques that require precise molecular tracking.
Properties
Molecular Formula |
C8H8O4 |
|---|---|
Molecular Weight |
174.10 g/mol |
IUPAC Name |
2-(2,5-dihydroxy(1,2,3,4-13C4)cyclohexa-1,3,5-trien-1-yl)acetic acid |
InChI |
InChI=1S/C8H8O4/c9-6-1-2-7(10)5(3-6)4-8(11)12/h1-3,9-10H,4H2,(H,11,12)/i1+1,2+1,4+1,5+1,7+1,8+1 |
InChI Key |
IGMNYECMUMZDDF-DSRNBPNHSA-N |
Isomeric SMILES |
C1=C([13CH]=[13CH][13C](=[13C]1[13CH2][13C](=O)O)O)O |
Canonical SMILES |
C1=CC(=C(C=C1O)CC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















